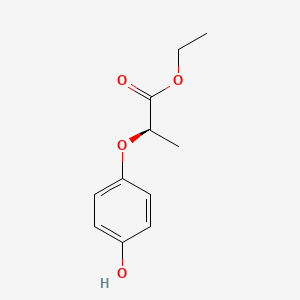

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

描述

Significance of Chirality in Biological and Chemical Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and chemistry. In biological systems, the enzymes, receptors, and other cellular components are themselves chiral. This means they often interact differently with the two enantiomers of a chiral compound. This enantioselectivity can lead to one enantiomer exhibiting a desired therapeutic or biological effect, while the other may be inactive or even cause undesirable effects. nih.gov

In the context of agrochemicals, such as the phenoxypropionate class of herbicides, the herbicidal activity is often predominantly associated with the (R)-enantiomer. nih.govnih.gov This is because the target enzyme in the weeds, typically acetyl-CoA carboxylase, has a chiral binding site that preferentially accommodates the (R)-isomer. nih.gov The development and use of single-enantiomer agrochemicals can offer several advantages, including higher efficiency, reduced application rates, and potentially lower environmental impact. nih.gov

Overview of Research Trajectories for (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Research concerning this compound has primarily focused on its role as a key intermediate in the synthesis of high-efficiency phenoxypropionic acid herbicides. google.comchemicalbook.com These herbicides are crucial for controlling a wide range of grass weeds in various crops. nih.govgoogle.com

Synthesis and Production

A significant area of research has been the development of efficient and enantioselective methods for synthesizing this compound. Key approaches include:

Esterification: The direct esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol (B145695), often catalyzed by an acid like sulfuric acid.

Nucleophilic Substitution: Patented methods describe a two-step process involving the reaction of hydroquinone (B1673460) with an ethyl lactate (B86563) derivative under phase transfer catalysis conditions to achieve high selectivity and yield. google.com

Enzymatic Resolution: Lipases, particularly from Aspergillus oryzae, have been effectively used for the kinetic resolution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate. evitachem.com This method can achieve very high enantiomeric excess of the desired (R)-isomer. evitachem.com

Role as a Chiral Building Block

Beyond its use in herbicide synthesis, this compound serves as a valuable chiral building block in asymmetric synthesis. Its defined stereochemistry makes it a useful starting material for creating other complex chiral molecules for various applications, including potential pharmaceutical intermediates. evitachem.com

Metabolic and Environmental Fate Studies

Research has also investigated the environmental fate of herbicides for which this compound is a precursor or degradation product. For instance, it is a known degradation product of the herbicide fenoxaprop-ethyl (B166152). nih.govchemicalbook.com Studies have shown that in aquatic environments, the degradation of fenoxaprop-ethyl and its chiral metabolites can be enantioselective, with microorganisms often playing a key role in this process. nih.gov

Table 2: Key Research Findings Related to this compound

| Research Area | Key Findings | References |

|---|---|---|

| Synthesis | Can be synthesized via esterification of the corresponding carboxylic acid or through nucleophilic substitution using hydroquinone and an ethyl lactate derivative. | google.com |

| Enzymatic Resolution | Lipase (B570770) from Aspergillus oryzae can be used to achieve >99% enantiomeric excess of the (R)-isomer from a racemic mixture. | evitachem.com |

| Herbicide Intermediate | Serves as a crucial intermediate for the synthesis of enantiomerically pure aryloxyphenoxypropionic acid herbicides like fenoxaprop-P-ethyl. | nih.gov |

| Biological Activity | The (R)-enantiomer exhibits significantly higher herbicidal activity compared to the (S)-enantiomer. |

| Environmental Fate | It is a degradation product of the herbicide fenoxaprop-ethyl, and its own degradation in the environment can be enantioselective. | nih.govchemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSHPJWNMPBPE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509381 | |

| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71301-98-9 | |

| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71301-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071301989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R Ethyl 2 4 Hydroxyphenoxy Propanoate

Stereoselective Synthesis Approaches

Stereoselective methods are paramount for producing enantiomerically pure (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, thereby avoiding the separation of unwanted enantiomers from a racemic mixture. These approaches include asymmetric synthesis, enzymatic resolution, and chiral chromatography.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer by employing chiral auxiliaries or catalysts. A common strategy involves the Mitsunobu reaction, where a phenol (B47542) is reacted with a chiral alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). For instance, the synthesis of related benzophenone-based propanoates has been achieved by reacting 4-hydroxybenzophenone (B119663) with methyl D-(+)-lactate, which possesses the desired stereochemistry, to yield the (S)-enantiomer. nih.gov A similar approach using the appropriate L-(-)-lactate derivative could theoretically yield the (R)-enantiomer of the target compound. nih.gov

Another notable asymmetric approach is a two-step nucleophilic substitution process. This method utilizes hydroquinone (B1673460) and an ethyl tosylate derivative under phase transfer catalysis conditions, which allows for high selectivity and yield of this compound. google.com The reaction is carried out under mild conditions at room temperature and normal pressure, making it a safe and environmentally conscious option. google.com

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution has emerged as a powerful and green alternative for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, particularly lipases, to selectively catalyze reactions on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipases are widely used for the kinetic resolution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate through either enantioselective hydrolysis or transesterification. In hydrolytic processes, the enzyme selectively hydrolyzes one ester enantiomer into the corresponding carboxylic acid, allowing for the separation of the remaining unreacted ester enantiomer. For example, lipases such as those from Candida antarctica can be used to selectively hydrolyze the (S)-enantiomer, thus enriching the mixture with the desired (R)-ester.

In transesterification, a racemic ester is reacted with an acyl donor, often vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer. Lipase from Aspergillus oryzae, particularly when modified, has shown high catalytic efficiency and enantioselectivity in the transesterification of racemic ethyl 2-(4-hydroxyphenoxy)propanoate. Under optimal conditions, this method can achieve an enantiomeric excess of over 99% for the (R)-isomer.

The table below summarizes the outcomes of lipase-catalyzed kinetic resolution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate.

| Enzyme Source | Reaction Type | Key Conditions | Enantiomeric Excess (e.e.) of (R)-isomer | Conversion | Reference |

| Aspergillus oryzae (modified) | Transesterification | Vinyl acetate, phosphate (B84403) buffer (pH 7.0), 30°C | >99% | ~50% | |

| Candida antarctica lipase B (Novozym 435) | Hydrolysis/Transesterification | Varied solvents and acyl donors | High | ~47-50% | nih.gov |

| Burkholderia cepacia lipase (PSIM) | Hydrolysis | Diisopropyl ether, 50°C | High | ~50% | nih.gov |

To improve the efficiency and selectivity of enzymatic resolutions, directed evolution has become a key strategy. This involves creating mutant libraries of enzymes and screening them for desired properties. For instance, directed evolution of Aspergillus oryzae lipase has led to mutants with significantly increased activity and catalytic efficiency for the resolution of racemic ethyl 2-(4-hydroxyphenoxy)propanoate. proquest.com One mutant, AOL-3F38N/V230R, exhibited a fourfold increase in lipase activity and a threefold increase in catalytic efficiency compared to the wild-type enzyme. proquest.com This mutant achieved an enantiomeric excess of 99.4% for the (R)-enantiomer with a conversion of 50.2%. proquest.com

The principles of directed evolution involve rounds of random mutagenesis, such as error-prone PCR, followed by screening for enhanced enantioselectivity. nih.govrug.nl This powerful technique allows for the tailoring of enzymes to specific substrates and reaction conditions, making them more suitable for industrial applications. illinois.edu Rational design, which involves making specific changes to the enzyme's active site based on its structure, is another approach to improve enantioselectivity. nih.govrsc.orgnih.gov

Chiral Chromatography for Enantiomer Separation

Chiral chromatography is an essential analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for the separation of the enantiomers of ethyl 2-(4-hydroxyphenoxy)propanoate and its derivatives. nih.govchiralpedia.com

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and often provide excellent enantioselectivity. chromatographyonline.combgb-analytik.com For example, columns with cellulose-based phases like Chiralpak IC are effective for the preparative separation of these enantiomers. The mobile phase composition, including the type of organic modifier and additives, also plays a significant role in the separation efficiency. researchgate.net Preparative chiral chromatography can be scaled up to isolate larger quantities of the desired enantiomer with high purity. nih.govchiraltech.com

Chemical Synthesis Pathways

Conventional chemical synthesis of this compound typically starts from racemic or achiral precursors, followed by resolution steps. A common method is the esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. This requires the prior synthesis of the chiral acid.

The synthesis of the precursor, (R)-2-(4-hydroxyphenoxy)propanoic acid, can be achieved through various routes. One approach involves the reaction of hydroquinone with an optically active lactate (B86563) derivative. google.com Another patented method describes a multi-step process starting from phenol and S-2-chloropropionic acid. A general synthesis route for the racemic ester involves the reaction of hydroquinone with ethyl 2-bromopropionate. google.com

A patented synthesis method involves the reaction of hydroquinone with (R)-ethyl O-benzenesulfonyl lactate in the presence of a base and a phase transfer catalyst in an inert solvent like xylene. google.comchemicalbook.com This method reports a high yield of 86.7% for the (R)-enantiomer. chemicalbook.com

The following table outlines a general chemical synthesis pathway.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Hydroquinone, (R)-ethyl O-benzenesulfonyl lactate | Sodium carbonate, PEG-1500, Xylene, 120°C | This compound | chemicalbook.com |

| 2 | (R)-2-(4-hydroxyphenoxy)propanoic acid, Ethanol | Sulfuric acid, Reflux | This compound |

Esterification of (R)-2-(4-hydroxyphenoxy)propanoic Acid

The most direct route to this compound is the esterification of its corresponding carboxylic acid, (R)-2-(4-hydroxyphenoxy)propanoic acid, with ethanol. evitachem.com This reaction, known as Fischer esterification, involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

Fischer esterification is an equilibrium-limited process. masterorganicchemistry.com To optimize the yield of the desired ester, the reaction is typically conducted using a large excess of the alcohol, which also serves as the solvent, to shift the equilibrium toward the products. masterorganicchemistry.com

Catalysts and Reaction Conditions: Strong acids are essential to catalyze the reaction by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrogen chloride (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is generally performed under reflux conditions to increase the reaction rate. For instance, a patented process describes refluxing (R)-2-(4-hydroxyphenoxy)propionic acid with methanol (B129727) and hydrogen chloride gas for several hours. google.com

Optimization and Purification: To maximize yield, continuous removal of water, a byproduct of the reaction, can be employed. Optimization of reaction parameters such as temperature, catalyst concentration, and reaction time is critical. A process using a continuous flow reactor with a solid acid catalyst like Amberlyst-15 has been shown to achieve yields as high as 95%, outperforming traditional batch reactors. evitachem.com

Post-reaction, purification is necessary to remove unreacted starting materials, the acid catalyst, and any byproducts. Common purification techniques include washing, extraction, and distillation. High purity (>99%) can be achieved through recrystallization from a suitable solvent or solvent mixture, such as aliphatic or aromatic hydrocarbons. google.com The purity of the final product and the retention of the chiral configuration are often verified using analytical methods like chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Conditions for Fischer Esterification

| Precursor | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| (R)-2-(4-hydroxyphenoxy)propionic acid | Ethanol | Sulfuric Acid | Reflux | ~85% (Batch) | evitachem.com |

| (R)-2-(4-hydroxyphenoxy)propionic acid | Ethanol | Amberlyst-15 | 80°C (Flow Reactor) | 95% | evitachem.com |

| (R)-2-(4-hydroxyphenoxy)propionic acid | Methanol | Hydrogen Chloride | Reflux, 4h | Not specified | google.com |

Nucleophilic Substitution Reactions

Alternative synthetic strategies involve forming the ether linkage through nucleophilic substitution reactions. These methods build the core structure of the molecule by reacting a phenoxide with a suitable chiral electrophile.

A common approach involves the reaction of hydroquinone with a chiral ethyl propanoate derivative. chemicalbook.comgoogle.com In this Williamson ether synthesis variant, one of the hydroxyl groups of hydroquinone is deprotonated by a base to form a phenoxide, which then acts as a nucleophile.

A key challenge is to achieve mono-alkylation of the hydroquinone, preventing the formation of the diether byproduct. google.com This is often controlled by the stoichiometry of the reactants. The electrophile must possess the correct stereochemistry to yield the desired (R)-product. For example, reacting hydroquinone with an ethyl lactate derivative having a leaving group at the C2 position, such as ethyl (S)-O-(p-toluenesulfonyl)lactate, can produce the (R)-ester via a Walden inversion (Sₙ2) mechanism. researchgate.net

A patented method describes the reaction of hydroquinone with (R)-ethyl O-benzenesulfonyl lactate in xylene with sodium carbonate as the base, achieving a yield of 86.7% after column chromatography. chemicalbook.com

Table 2: Synthesis via Nucleophilic Substitution

| Nucleophile Precursor | Electrophile | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydroquinone | Ethyl lactate benzenesulfonate | Sodium Carbonate | Xylene | 120°C, 6h | 86.7% | chemicalbook.com |

| Hydroquinone | Ethyl tosylate | Alkali | Not specified | 80-140°C | High | google.com |

Phase Transfer Catalysis in Synthetic Routes

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase containing the phenoxide salt and an organic phase containing the chiral electrophile. crdeepjournal.orgwikipedia.org The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, functions by forming a lipophilic ion pair with the phenoxide anion, transporting it into the organic phase where the reaction occurs. wikipedia.orgresearchgate.netslideshare.net

This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and the ability to use inexpensive inorganic bases like sodium hydroxide (B78521) or potassium carbonate. researchgate.netptfarm.pl A patented synthesis of this compound utilizes a phase transfer catalyst, such as PEG-1500, in a two-step process where hydroquinone is first reacted with an alkali to form the sodium phenoxide intermediate, followed by reaction with ethyl tosylate. chemicalbook.comgoogle.com This approach is reported to have mild conditions and provide a high product yield with fewer byproducts. google.com

Precursor Synthesis and Derivatization

The availability of the key precursor, (R)-2-(4-hydroxyphenoxy)propanoic acid ((R)-HPPA), is crucial for the esterification route. researchgate.net Several methods for its synthesis have been developed, ranging from classical chemical routes to biotransformation. chemicalbook.com

(R)-HPPA is a key intermediate for numerous herbicides. researchgate.netnih.gov Its synthesis can be challenging, and various routes have been explored:

Resolution of Racemic Acid: One method involves the preparation of racemic 2-(4-hydroxyphenoxy)propanoic acid followed by resolution using a chiral resolving agent. chemicalbook.com

Asymmetric Synthesis: Chiral starting materials like L-lactic acid or L-alanine can be used in asymmetric syntheses to produce (R)-HPPA. chemicalbook.com One route begins with L-alanine, which is converted to S-2-chloropropionic acid. This is then reacted with phenol in an etherification reaction to produce (R)-2-phenoxypropionic acid, which can be subsequently hydroxylated. researchgate.net

Multi-step Chemical Synthesis: A patented method describes a three-step process starting from phenol. google.com

Alkylation: Phenol is reacted with S-2-chloropropionic acid to form 2-phenoxypropionic acid.

Halogenation: The phenoxy ring is halogenated at the para-position.

Hydroxylation: The halogenated intermediate is reacted with an alkali solution at high temperature (150-160°C) under pressure to replace the halogen with a hydroxyl group, yielding (R)-HPPA after acidification. google.com

Biotransformation: An environmentally friendly approach involves the microbial hydroxylation of (R)-2-phenoxypropionic acid at the C-4 position. researchgate.net The fungal strain Beauveria bassiana has been identified as an effective biocatalyst for this selective transformation, with studies focusing on optimizing culture medium and conditions to improve the yield of (R)-HPPA. researchgate.netnih.gov

Biochemical Roles and Mechanisms of Action

Enantioselective Interactions with Biological Systems

The chirality of ethyl 2-(4-hydroxyphenoxy)propanoate is a critical determinant of its biological function, a common feature in phenoxypropionate herbicides. The (R)-enantiomer is noted for exhibiting higher herbicidal activity compared to its (S)-form. This enantioselectivity is attributed to the specific three-dimensional arrangement of the molecule, which allows for a more effective interaction with the active sites of target enzymes in biological systems. This principle is fundamental in the development of enantiomerically pure herbicides, where the (R)-configuration ensures potent activity. The compound's value in asymmetric synthesis is also tied to its defined stereochemistry, making it a useful chiral building block for creating complex molecules with specific biological targets.

Enzymatic Interactions and Modulations

The compound demonstrates notable interactions with several classes of enzymes, particularly those involved in metabolic processes. It can act as both a substrate and a modulator of enzyme activity.

Lipase (B570770) Activity Enhancement and Inhibition Studies

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate and related esters are involved in reactions catalyzed by lipases, enzymes crucial for lipid metabolism. Research indicates that the compound can enhance the activity of certain lipase enzymes, thereby facilitating the breakdown and processing of lipids. evitachem.com Lipases are widely used in biocatalysis for the kinetic resolution of racemic esters, a process that relies on the enzyme's ability to selectively act on one enantiomer. nih.gov

Studies on lipase-catalyzed reactions reveal complex interactions. For instance, the activity of Thermomyces lanuginosus lipase can be significantly enhanced by additives like polyethyleneimine, while other substances can cause inhibition. mdpi.com In the context of synthesizing fatty acid ethyl esters, high concentrations of the acid substrate can lead to lipase inhibition, a factor relevant to processes involving propanoate esters. mdpi.com The choice of lipase is critical, as different lipases exhibit varying levels of activity and enantioselectivity. For example, in the kinetic resolution of related compounds, lipases from Candida antarctica B (Novozym 435) and Pseudomonas cepacia have shown high efficiency and selectivity. nih.gov

| Lipase Source | Substrate/Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Candida antarctica B (Novozym 435) | Kinetic resolution of quinolone derivative via acylation | High enantioselectivity (E > 200), yielding (R)-acetate and (S)-quinolone with >96% ee. | nih.gov |

| Pseudomonas cepacia | Kinetic resolution of naphthofurandione via acetylation | Highly efficient (3h reaction time) with high enantiomeric excess (ee > 99%). | nih.gov |

| Thermomyces lanuginosus (TLL) | Hydrolysis of p-nitrophenyl butyrate | Activity enhanced 4.3-fold with polyethyleneimine (PEI) additive. | mdpi.com |

| Novozym® 435 | Acidolysis of ethyl acetate (B1210297) with DHA+EPA | High substrate concentrations (>300 mM) can cause an inhibitory effect on the initial reaction rate. | mdpi.comresearchgate.net |

Substrate Specificity for Hydroxylase Enzymes

This compound acts as a substrate for hydroxylase enzymes. evitachem.com This enzymatic conversion is a key step in its metabolism, particularly within microorganisms. evitachem.com The primary product of this reaction is (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), an important intermediate in the biosynthesis of several phenoxypropionic acid herbicides. evitachem.com This specificity highlights a defined biochemical pathway where the compound is recognized and transformed by hydroxylases, leading to increased enzymatic efficiency in its metabolic processing. evitachem.com

Molecular Targeting and Signaling Pathways

While the compound itself is a key intermediate, its structural backbone is found in derivatives designed to interact with specific molecular targets, notably the Peroxisome Proliferator-Activated Receptors (PPARs). Its structural similarity to natural substrates also suggests potential roles in modulating inflammatory pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism of Derivatives

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. nih.govnih.govmdpi.com There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and functions. nih.govmdpi.com

The core structure of this compound serves as a foundational scaffold for the synthesis of PPAR agonists. For example, the dual-acting PPARα/γ agonist Ragaglitazar, which has beneficial effects on triglyceride and glucose levels, utilizes a structurally related intermediate, ethyl 2-ethoxy-3-(4-hydroxyphenyl)-propanoate, in its synthesis. lookchem.com Another dual PPAR agonist, Saroglitazar, is also chemically related. These derivatives are designed to bind to and activate PPARs, thereby modulating the transcription of target genes to improve metabolic profiles. lookchem.comyoutube.com The development of dual agonists is a strategy to harness the benefits of activating multiple PPAR subtypes simultaneously, such as lowering triglycerides (PPARα) and improving insulin (B600854) sensitivity (PPARγ). youtube.com

| PPAR Subtype | Primary Expression Sites | Key Functions | Reference |

|---|---|---|---|

| PPARα | Liver, heart, brown adipose tissue, kidney | Regulates fatty acid catabolism, lipid metabolism, and inflammation control. | nih.govmdpi.com |

| PPARγ | Adipose tissue, immune system | Promotes adipocyte differentiation, lipid storage, and enhances insulin sensitivity. | nih.govmdpi.com |

| PPARβ/δ | Ubiquitously expressed (skeletal muscle, intestine, brain) | Enhances fatty acid oxidation and is involved in metabolic regulation. | nih.govmdpi.com |

Proposed Mechanisms in Anti-inflammatory Contexts

The structural characteristics of this compound suggest its potential as a lead compound for developing anti-inflammatory agents. Although direct studies on this compound are limited, proposed mechanisms can be inferred from related molecules and pathways. The anti-inflammatory effects of PPAR agonists are well-documented, providing one potential mechanism. youtube.com Activation of PPARs can interfere with pro-inflammatory signaling pathways.

Furthermore, other phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting key signaling cascades. For instance, a phenylpropanoid isolated from Juglans mandshurica was found to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated cells. nih.gov This inhibition was achieved by suppressing the activation of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central to the inflammatory response. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could operate through similar mechanisms, targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) or upstream signaling molecules. nih.gov

Antioxidant and Anticancer Potential in Cellular Models

No published research data is currently available on the antioxidant and anticancer potential of this compound in cellular models. Therefore, no detailed findings or data tables can be presented.

Table 1: Summary of In Vitro Antioxidant Activity of this compound in Cellular Models

| Cell Line | Assay | Concentration Range Tested | Key Findings |

|---|

Table 2: Summary of In Vitro Anticancer Activity of this compound in Cellular Models

| Cancer Cell Line | Assay (e.g., MTT, Apoptosis) | Concentration Range Tested | Key Findings (e.g., IC50, Mechanism) |

|---|

Metabolism, Degradation, and Environmental Fate

Metabolic Pathways as a Herbicide Metabolite

The metabolic journey of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate begins with the transformation of its parent compound, Fenoxaprop-ethyl (B166152).

Fenoxaprop-ethyl (FE) undergoes hydrolysis, a chemical breakdown process involving water, which varies significantly with pH. nih.govresearchgate.net In acidic environments (pH 4 and 5), the degradation of Fenoxaprop-ethyl involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. nih.govacs.org This specific reaction pathway yields two primary products: this compound (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.govacs.org In contrast, under basic conditions (pH 8, 9, and 10), the breakdown occurs at the ester bond, forming the herbicidally active Fenoxaprop (B166891) acid (FA). nih.govresearchgate.net Both degradation pathways can occur simultaneously in neutral conditions (pH 6 and 7). nih.govresearchgate.net

Table 1: Hydrolysis Products of Fenoxaprop-p-ethyl at Different pH Levels nih.govresearchgate.net

| pH Condition | Primary Degradation Pathway | Major Products Formed |

| Acidic (pH 4-5) | Cleavage of ether linkage | This compound (EHPP), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) |

| Neutral (pH 6-7) | Concurrent ether and ester bond cleavage | Fenoxaprop acid (FA), EHPP, CDHB |

| Basic (pH 8-10) | Breakdown of ester bond | Fenoxaprop acid (FA) |

This table summarizes the degradation products of Fenoxaprop-p-ethyl under various pH conditions based on hydrolysis studies.

This compound is not a terminal metabolite. It undergoes further degradation in the environment. Studies conducted in water-sediment systems have shown that EHPP can be further transformed into 2-(4-hydroxyphenoxy)propanoic acid (HPPA). researchgate.netresearchgate.net This transformation represents the hydrolysis of the ethyl ester group of the EHPP molecule.

Enantioselective Metabolism in Biological Systems

The metabolism of Fenoxaprop-ethyl and its chiral metabolites is often enantioselective, meaning that one enantiomer (stereoisomer) is processed or degraded at a different rate than its mirror image. nih.govnih.gov This enantioselectivity is largely attributed to microbially mediated processes in soil and aquatic environments. researchgate.netnih.govacs.org

Research on the environmental fate of Fenoxaprop-ethyl has demonstrated that its metabolites, including EHPP and HPPA, exhibit stereoselective degradation. researchgate.netresearchgate.net Specifically, in water-sediment microcosm studies, the S-enantiomers of both EHPP and HPPA were found to degrade preferentially over the R-enantiomers. researchgate.netresearchgate.net Similarly, in vivo studies in rabbits showed that after the rapid degradation of Fenoxaprop-ethyl to Fenoxaprop acid (FA), the S-(-)-FA enantiomer degraded faster in various tissues than its R-(+)-antipode. nih.gov This highlights that biological systems can selectively metabolize different enantiomers of chiral pollutants and their metabolites. nih.gov

Degradation in Environmental Compartments (e.g., water, sediment)

The persistence and transformation of this compound are closely linked to the degradation of its parent compound, Fenoxaprop-ethyl, in the environment. Fenoxaprop-ethyl degrades very rapidly in water-sediment systems, with half-lives often less than one day. researchgate.netresearchgate.net

The degradation pathway is highly dependent on the pH of the surrounding water. As established, acidic conditions favor the formation of EHPP. nih.govacs.org In studies of water-sediment microcosms, EHPP and HPPA were identified as degradation products. researchgate.netresearchgate.net The degradation of these metabolites was found to be enantioselective and significantly influenced by microorganisms. researchgate.net In sediment, hydrolysis is the main degradation pathway for Fenoxaprop-ethyl, and the rate of this degradation increases with higher water content. researchgate.net

Risk Assessment Methodologies for Metabolites in Environmental Contexts

The environmental risk assessment of pesticides like Fenoxaprop-ethyl necessitates a thorough evaluation of their metabolites. frontiersin.orgnih.gov Regulatory frameworks require that transformation products identified in environmental studies are assessed for their potential hazards. frontiersin.org This is crucial because metabolites can have toxicological properties that are different from the parent compound. frontiersin.org

A key aspect of risk assessment involves comparing the toxicity of the parent compound and its major metabolites to relevant environmental organisms. olympianwatertesting.com For instance, toxicity studies on the crustacean Daphnia magna revealed that Fenoxaprop-p-ethyl (FE) was the most toxic compound, followed by its metabolites Fenoxaprop acid (FA), CDHB, and EHPP, which was found to be the least toxic of the group. nih.govresearchgate.net

Table 2: Acute Toxicity of Fenoxaprop-p-ethyl and Its Metabolites to Daphnia magna nih.govresearchgate.net

| Compound | 48-hour EC₅₀ (µmol/L) | Relative Toxicity |

| Fenoxaprop-p-ethyl (FE) | 14.3 | Most Toxic |

| Fenoxaprop acid (FA) | 43.8 | Less Toxic than FE |

| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | 49.8 | Less Toxic than FE and FA |

| This compound (EHPP) | 333.1 | Least Toxic |

EC₅₀ (Median Effective Concentration) is the concentration of a substance that causes a specific effect in 50% of the test population. A lower EC₅₀ value indicates higher toxicity. This data illustrates the varying toxicity levels among the parent herbicide and its degradation products.

Structure Activity Relationships Sar and Derivative Research

Impact of Chiral Configuration on Biological Activity

The biological activity of aryloxyphenoxypropionate compounds is critically dependent on their chiral configuration at the propanoate alpha-carbon. mdpi.com For the herbicidal activity associated with this class of molecules, which involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, the (R)-enantiomer is predominantly the active form. mdpi.comresearchgate.net The (S)-enantiomer is often significantly less active or completely inactive. mdpi.com

This stereoselectivity is a cornerstone of the herbicidal efficacy of aryloxyphenoxypropionates, often referred to as "fops". researchgate.net The (R)-configuration is essential for the proper orientation and binding of the molecule within the active site of the target enzyme in susceptible plant species. Consequently, the synthesis of commercial herbicides like fenoxaprop-P-ethyl and quizalofop-P-ethyl specifically targets the production of the (R)-isomer to ensure high efficacy. The "-P-" in the names of these herbicides designates the active (R)-enantiomer.

| Enantiomer | Biological Activity (Herbicidal) | Reference |

|---|---|---|

| (R)-enantiomer | High herbicidal activity; acts as an inhibitor of ACCase. | mdpi.com |

| (S)-enantiomer | Low to no significant herbicidal activity. | mdpi.com |

Design and Synthesis of Novel Derivatives

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate serves as a key intermediate or scaffold for developing new, more effective herbicidal compounds. google.com Research focuses on modifying the core structure to improve potency, selectivity, and spectrum of activity.

To discover new herbicides based on the aryloxyphenoxypropionate (APP) motif, scientists have synthesized novel derivatives by introducing different chemical moieties. One successful approach involves incorporating N-containing heterocyclic structures, such as quinazolin-4(3H)-one, into the APP backbone. mdpi.com This has led to the development of compounds with excellent pre-emergent herbicidal activity against various monocotyledonous weeds, while maintaining safety for broad-leaved crops. mdpi.com

Another strategy involves the modification of the carboxyl group. Synthesizing aryloxyphenoxypropionic amides is an area of exploration, as amide groups are present in many pesticides and can confer broad-spectrum biological activities. researchgate.net Research has also demonstrated that derivatives of this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), indicating potential utility beyond agrochemicals, such as in therapeutic applications for metabolic regulation.

The relationship between the specific structure of an APP analogue and its herbicidal function is a key area of study. For instance, in analogues like fluazifop, the presence of a trifluoromethylpyridinyloxy group was found to be crucial for enhancing the molecule's hydrophobicity and systemic activity, allowing it to effectively reach its target site within the plant. researchgate.net

Systematic studies on newly synthesized derivatives reveal distinct structure-activity relationships (SAR). For quinazolin-4(3H)-one derivatives of APPs, it was found that the type and position of substituents on the quinazolinone ring significantly influence herbicidal activity. mdpi.com For example, placing a fluorine atom at the 6-position of the quinazolinone ring and a methyl group as the R1 substituent resulted in a compound (QPP-7) with optimal herbicidal performance and crop safety. mdpi.com There is a clear correlation between the chemical structure of these "fop" herbicides and their inhibitory activity, with some compounds like Fluazifop showing relatively lower activity compared to others. nih.gov

| Compound ID | R Group (Position) | R1 Group | Herbicidal Activity against Monocots | Reference |

|---|---|---|---|---|

| QPP-7 | 6-F | Me | Excellent (>90% inhibition) | mdpi.com |

| Analogues | Other halogens/positions | Larger alkyls | Varied/Reduced | mdpi.com |

Computational Approaches in SAR Studies

Computational chemistry provides powerful tools for investigating SAR by modeling interactions between herbicidal molecules and their biological targets at an atomic level. These methods allow for the prediction of binding affinity and help rationalize experimentally observed activities.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of APP herbicides, docking studies are used to model how these compounds fit into the active site of their target enzyme, ACCase, or other potential off-target receptors like the estrogen receptor alpha (ERα). mdpi.comnih.gov

These simulations help to understand the key intermolecular forces driving the interaction. Studies on the binding of APP herbicides to receptors have shown that van der Waals forces and electrostatic forces are the primary drivers for maintaining the stability of the ligand-receptor complex. nih.gov By calculating the binding free energy, researchers can theoretically predict the strength of the interaction. nih.gov These predictions can then be validated through in vitro and in vivo experiments, providing a powerful framework for designing new derivatives with optimized binding characteristics and, consequently, higher biological potency. nih.gov

| Computational Method | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Estrogen Receptor α (ERα) | Predicted clear interactions; van der Waals and electrostatic forces are key for complex stability. | nih.gov |

| Molecular Docking | ACCase | Used to rationalize the high inhibitory activity of novel quinazolin-4(3H)-one derivatives. | mdpi.com |

| In vitro assays & Docking | Peroxisome Proliferator-Activated Receptors (PPARs) | Derivatives demonstrated potential as PPAR agonists. |

Advanced Research Applications and Methodologies

Role in Asymmetric Synthesis and Chiral Chemistry Research

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a valuable building block in the field of stereoselective chemistry due to its defined (R)-configuration at the chiral center. Its high chiral purity and reactivity make it a sought-after intermediate for the synthesis of complex chiral molecules, including pharmaceuticals and other fine chemicals. Researchers utilize this compound to develop new synthetic methodologies that demand precise stereochemical control.

The compound's utility extends to its role as a chiral catalyst or precursor in asymmetric reactions, where it helps in the creation of other chiral compounds with high enantiomeric purity. A key aspect of its application involves reactions where the stereochemistry of a starting material is intentionally inverted to achieve the desired configuration in the final product, a process known as Walden inversion. For instance, the synthesis of the herbicide Fenoxaprop-p-ethyl can proceed from an (S)-configured precursor, which is converted to the biologically active (R)-configuration in the final product, demonstrating the compound's integral role in controlling stereochemical outcomes. researchgate.net

Application in Biochemical and Metabolic Pathway Research

In biochemistry, this compound serves as a tool for investigating biological systems. Its structural similarity to natural substrates allows it to function as a probe in biochemical assays, particularly for studying enzyme-substrate interactions and for the development of specific enzyme inhibitors. Research has indicated its involvement in modulating the activity of enzymes like lipases, which are crucial for lipid metabolism. evitachem.com

Furthermore, this compound is a significant metabolite in environmental and toxicological studies. It is a primary degradation product of the widely used aryloxyphenoxypropionate herbicide, Fenoxaprop-ethyl (B166152). evitachem.comchemicalbook.com The hydrolysis of Fenoxaprop-ethyl in acidic conditions leads to the formation of this compound, making its study essential for understanding the environmental fate and metabolic pathways of this class of herbicides. evitachem.com

Development of Agrochemical Intermediates, particularly for Herbicides

The most prominent application of this compound is as a key intermediate in the agrochemical industry. google.com It is fundamental to the synthesis of phenoxypropionic acid herbicides, a class of compounds known for high efficiency, low toxicity, and high selectivity. google.com The biological activity of these herbicides is highly dependent on their stereochemistry, with the (R)-enantiomer exhibiting significantly greater herbicidal efficacy than the (S)-form. nih.gov

This compound is a direct precursor to several high-efficiency, enantiomerically pure herbicides, including Fenoxaprop-p-ethyl and Quizalofop-P-ethyl. The synthesis of these chiral herbicides relies on intermediates like this compound to ensure the final product possesses the correct spatial orientation required for potent interaction with its target enzymes in weeds. chinachemnet.com

Potential as Lead Compound in Drug Discovery Initiatives

The unique chiral structure of this compound has prompted its exploration in pharmaceutical research as a potential lead compound. Lead compounds serve as the starting point for the design and development of new drugs. The synthesis of chiral drugs often benefits from chiral intermediates like this one to enhance therapeutic effectiveness and minimize potential side effects associated with the wrong enantiomer.

Preliminary research suggests that derivatives of this compound may possess therapeutic properties, including anti-inflammatory effects. This has positioned the compound as a candidate for developing pharmaceuticals aimed at treating conditions related to inflammation and oxidative stress. Furthermore, in vitro studies have shown that its derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation, indicating potential applications in therapies for metabolic disorders.

Analytical Techniques for Purity and Enantiomeric Excess Determination

Ensuring the chemical purity and, crucially, the enantiomeric purity of this compound is vital for its applications, especially in agrochemical and pharmaceutical synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) for Validation

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the optical purity and enantiomeric excess (e.e.) of this compound. This technique uses a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification. Commercial specifications for this compound often require a minimum optical purity of 99.0% as determined by HPLC. chinachemnet.comchemnet.com When the compound is produced via methods like asymmetric synthesis or enzymatic resolution, chiral HPLC is essential for validating the success of the chiral purification process. Combining HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool for monitoring enantiomeric excess and identifying any impurities.

Advanced Spectroscopic Methods in Structural Elucidation

A suite of advanced spectroscopic methods is employed to confirm the chemical structure and absolute configuration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the compound's structural integrity and stereochemistry. Specific signals in the NMR spectrum, such as those for the aromatic protons and the ester carbonyl group, are analyzed to verify the molecular structure. google.com

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight and fragmentation pattern of the compound, verifying its identity. google.com

X-ray Crystallography : For unambiguous confirmation of the three-dimensional structure and absolute stereochemistry, X-ray crystallography is the definitive method. It provides precise information on bond lengths, angles, and the spatial arrangement of atoms, resolving the absolute (R)-configuration.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 71301-98-9 lookchem.com |

| Molecular Formula | C₁₁H₁₄O₄ lookchem.com |

| Molecular Weight | 210.23 g/mol lookchem.com |

| Appearance | Colorless to yellowish liquid |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), dimethylformamide); Insoluble in water |

| Melting Point | 36-37 °C lookchem.com |

| Boiling Point | 327.4 °C at 760 mmHg lookchem.com |

Table 2: Key Research Applications

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Asymmetric Synthesis | Chiral building block and catalyst. | Enables enantioselective synthesis of pharmaceuticals and agrochemicals. |

| Biochemical Research | Probe for enzyme-substrate interactions; Metabolite of Fenoxaprop-ethyl. evitachem.com | Used to study enzyme inhibition and metabolic degradation pathways of herbicides. chemicalbook.com |

| Agrochemicals | Intermediate for phenoxypropionic acid herbicides. google.com | The (R)-configuration is essential for the high herbicidal activity of products like Fenoxaprop-p-ethyl. |

| Drug Discovery | Lead compound for anti-inflammatory and metabolic drugs. | Derivatives show potential as PPAR agonists, suggesting therapeutic utility. |

Future Directions and Research Gaps

Emerging Synthetic Strategies for Scalable Production

While classical synthesis methods such as the direct esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol (B145695) are well-documented, research is pivoting towards more efficient, scalable, and environmentally benign production strategies. evitachem.com A key area of development is the use of continuous flow systems, which can significantly improve yield and reduce side reactions compared to traditional batch reactors. evitachem.com One study demonstrated that using a tubular reactor with an Amberlyst-15 solid acid catalyst could achieve a 95% yield, a notable increase from the 85% typical of batch processes. evitachem.com

Other promising methods include phase-transfer catalysis (PTC) and enzymatic routes. A patented method utilizing a two-step nucleophilic substitution with hydroquinone (B1673460) and ethyl tosylate under PTC conditions reports high selectivity and yield. google.com Another approach achieves an 86.7% yield by reacting hydroquinone with (R)-ethyl O-bezenesulfonyl lactate (B86563). chemicalbook.com Enzymatic esterification is also emerging as a "greener" alternative, offering high stereoselectivity and milder reaction conditions. evitachem.com

Table 1: Comparison of Emerging Synthetic Strategies for (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

| Synthesis Strategy | Key Features | Reported Yield | Advantages |

|---|---|---|---|

| Continuous Flow Reactor | Employs a solid acid catalyst (e.g., Amberlyst-15) in a tubular reactor. evitachem.com | 95% evitachem.com | Improved mass transfer, reduced side reactions, higher space-time yield. evitachem.com |

| Phase-Transfer Catalysis (PTC) | Two-step nucleophilic substitution using hydroquinone and ethyl tosylate. google.com | High (specific % not stated in abstract) google.com | Mild conditions (room temp, normal pressure), simple and safe operation. google.com |

| Nucleophilic Substitution | Reaction of hydroquinone with (R)-ethyl O-bezenesulfonyl lactate. chemicalbook.com | 86.7% chemicalbook.com | High yield through column chromatography purification. chemicalbook.com |

| Enzymatic Esterification | Uses enzymes like recombinant AOL in a solvent-free system. evitachem.com | 78% evitachem.com | Environmentally friendly, high enantiomeric excess (e.e.). evitachem.com |

Unexplored Biological Activities and Therapeutic Potential beyond Current Findings

Beyond its role in agrochemicals, the structure of this compound suggests potential therapeutic applications that remain largely unexplored. Its structural similarity to natural substrates makes it a candidate for investigation as a lead compound in drug discovery.

Future research could focus on its potential as a precursor for pharmaceuticals targeting conditions related to inflammation and oxidative stress. The compound's ability to interact with enzymes, particularly those involved in lipid metabolism like lipases, positions it as a subject for further studies in designing enzyme inhibitors for metabolic disorders. evitachem.com Its specific (R)-configuration is critical for biological activity, and exploring how this stereochemistry influences interactions with human biological targets, as opposed to plant enzymes, is a significant research gap.

Environmental Impact and Bioremediation Studies of its Degradation Products

This compound is a known degradation product of the widely used aryloxyphenoxypropionate (AOPP) herbicide Fenoxaprop-ethyl (B166152) (FE). evitachem.comchemicalbook.comresearchgate.net The environmental fate of FE is complex, involving hydrolysis into several metabolites, including this compound, fenoxaprop (B166891) acid (FA), and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). evitachem.comresearchgate.net This compound can be further metabolized to 2-(4-hydroxyphenoxy)propanoic acid (HPPA). evitachem.comresearchgate.net

While the degradation of the parent herbicide is well-studied, the specific environmental persistence, ecotoxicity, and ultimate fate of this compound itself are not fully understood. There is a need for detailed studies on its bioaccumulation potential and mobility in soil and water systems. aksci.com

Research into bioremediation has identified several microorganisms capable of degrading AOPP herbicides and their metabolites. researchgate.net Strains of Alcaligenes, Rhodococcus, and Pseudomonas fluorescens have been shown to break down fenoxaprop-ethyl and its derivatives. researchgate.netresearchgate.net Future work should focus on isolating or engineering microbes that can specifically and efficiently metabolize this compound and its subsequent degradation products, offering a potential pathway for cleaning contaminated environments.

Table 2: Key Degradation Products in the Fenoxaprop-ethyl Pathway

| Compound | Description | Role in Degradation Pathway |

|---|---|---|

| Fenoxaprop-ethyl (FE) | The parent aryloxyphenoxypropionate herbicide. evitachem.com | Degrades via hydrolysis into several metabolites. evitachem.comresearchgate.net |

| This compound | A primary metabolite formed via hydrolysis of the ether linkage in FE. evitachem.comchemicalbook.com | Intermediate metabolite that can be further degraded. evitachem.com |

| Fenoxaprop (FA) | The acid metabolite of FE, formed by cleavage of the ester bond. evitachem.com | A major degradation product alongside EHPP. researchgate.net |

| 2-(4-hydroxyphenoxy)propanoic acid (HPPA) | A further degradation product. evitachem.comresearchgate.net | Formed from the breakdown of this compound or Fenoxaprop. evitachem.comnih.gov |

| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | Formed from the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. evitachem.com | A significant and toxic byproduct of FE degradation. evitachem.comresearchgate.net |

Integration of Omics Technologies in Mechanistic Research

A significant gap in the current understanding of this compound lies in its precise molecular mechanisms of action. The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—offers a powerful approach to fill this gap. These technologies can provide a holistic view of the cellular response to the compound, identifying the genes, proteins, and metabolic pathways it affects.

For instance, proteomics could be used to identify the specific enzyme targets beyond general lipases, clarifying its mechanism of inhibition or activation. Metabolomics could map the downstream biochemical alterations within an organism, revealing its complete metabolic fate. This approach would be invaluable not only for understanding its herbicidal basis but also for exploring its potential therapeutic effects and assessing its ecotoxicological profile on non-target organisms.

Predictive Modeling for Comprehensive Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that correlates a compound's chemical structure with its biological activity. jocpr.com While the superior herbicidal activity of the (R)-enantiomer is known, comprehensive QSAR models for this specific chemical scaffold are lacking.

Future research should focus on developing robust QSAR models to elucidate the precise structural features of the this compound molecule that are critical for its activity. nih.gov By using descriptors related to molecular shape, electronegativity, and other physicochemical properties, these models can predict the activity of novel, structurally similar compounds. jocpr.comnih.gov This predictive capability can accelerate the design of new molecules with enhanced potency and selectivity, whether for agricultural applications or as potential therapeutic agents, while also predicting potential toxicity. jocpr.comdigitellinc.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| (R)-2-(4-hydroxyphenoxy)propanoic acid | HPPA |

| Fenoxaprop-ethyl | FE |

| Fenoxaprop | FA |

| 6-chloro-2,3-dihydrobenzoxazol-2-one | CDHB |

| Hydroquinone | - |

| (R)-ethyl O-bezenesulfonyl lactate | - |

常见问题

Q. What are the recommended methods for synthesizing (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate?

Synthesis typically involves esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol under acidic catalysis. Key steps include refluxing with sulfuric acid (H₂SO₄) as a catalyst, followed by purification via recrystallization or column chromatography . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement. For chiral purity, asymmetric synthesis or enzymatic resolution may be employed, though specific protocols require validation using chiral HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm stereochemistry (R-configuration) and assess purity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on ester carbonyl (~170 ppm) and aromatic proton signals .

- X-ray crystallography : Resolve absolute configuration and molecular packing, particularly for chiral validation .

- HPLC-MS : Monitor enantiomeric excess and detect impurities using chiral stationary phases .

Q. What safety protocols are required for handling this compound?

- Personal Protective Equipment (PPE) : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure. Eye protection (goggles) is mandatory due to potential irritation .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H302: harmful if swallowed) .

- First Aid : Immediate rinsing with water for eye/skin contact; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

Advanced chiral resolution methods include:

- Enzymatic hydrolysis : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer .

- Chiral chromatography : Employ columns with cellulose-based phases (e.g., Chiralpak IC) for preparative separation .

- Crystallization-induced asymmetric transformation : Leverage solvent polarity to favor crystallization of the (R)-enantiomer .

Q. What experimental strategies address contradictions in reported physical properties (e.g., melting point)?

Discrepancies in melting point data (e.g., 327.4°C in some studies vs. unreported in others) necessitate:

- Differential Scanning Calorimetry (DSC) : Validate thermal behavior under controlled heating rates.

- Purity assessment : Impurities can depress melting points; recrystallize samples to ≥99% purity before analysis .

Q. How does the ethyl ester group influence bioactivity compared to methyl analogs?

The ethyl ester (logP = 0.83) enhances lipophilicity vs. methyl analogs (logP = 0.85), potentially improving membrane permeability. Comparative studies using in vitro assays (e.g., Caco-2 cell monolayers) can quantify absorption differences . Structure-activity relationship (SAR) models should incorporate steric and electronic effects of the ester group on target binding .

Q. What are the stability challenges under varying pH and temperature conditions?

- Hydrolytic stability : Assess ester hydrolysis rates in buffered solutions (pH 1–10) via LC-MS. Acidic conditions accelerate degradation, requiring stabilizers like antioxidants (e.g., BHT) .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds; storage at ≤4°C in anhydrous environments is recommended .

Q. How can interaction studies with biological targets be designed?

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes like cyclooxygenase (COX), given structural similarities to NSAID intermediates .

- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-1/COX-2) and correlate with SAR data .

- Metabolic profiling : Use hepatic microsomes to identify phase I/II metabolites, guiding toxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。